molecular formula C10H11F2N B1428032 3-(2,6-Difluorophenyl)pyrrolidine CAS No. 1249095-89-3

3-(2,6-Difluorophenyl)pyrrolidine

Cat. No.: B1428032
CAS No.: 1249095-89-3
M. Wt: 183.2 g/mol
InChI Key: UIDIZGHAHRQSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)pyrrolidine typically involves the reaction of 2,6-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2,6-Difluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural properties.

    Industry: It can be used in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)pyrrolidine
  • 3-(2,6-Dibromophenyl)pyrrolidine
  • 3-(2,6-Dimethylphenyl)pyrrolidine

Uniqueness

3-(2,6-Difluorophenyl)pyrrolidine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and binding affinity compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

3-(2,6-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDIZGHAHRQSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 2
3-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 4
3-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 5
3-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 6
3-(2,6-Difluorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.